molecular formula C10H8N2O B057264 5-Ethenyl-3-phenyl-1,2,4-oxadiazole CAS No. 28917-17-1

5-Ethenyl-3-phenyl-1,2,4-oxadiazole

Cat. No.: B057264
CAS No.: 28917-17-1
M. Wt: 172.18 g/mol
InChI Key: WSTDQQDNFXEASU-UHFFFAOYSA-N
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Description

5-Ethenyl-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of an ethenyl group and a phenyl group attached to the oxadiazole ring makes it a versatile molecule with various applications in scientific research and industry.

Mechanism of Action

Target of Action

5-Ethenyl-3-phenyl-1,2,4-oxadiazole is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized by various research groups as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound are likely to be the key proteins or enzymes involved in these infectious diseases.

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that inhibit the growth or replication of the infectious agents .

Biochemical Pathways

Given its anti-infective properties, it can be inferred that the compound interferes with the biochemical pathways essential for the survival or replication of the infectious agents .

Result of Action

The results of the action of this compound are manifested in its anti-infective properties. Specifically, certain 1,2,4-oxadiazole derivatives, such as compounds 5u and 5v, have exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of O-acylamidoximes. One common method is the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration using alkali . This one-pot method allows for the efficient production of 5-ethenyl-1,2,4-oxadiazoles in high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can modify the ethenyl group or the oxadiazole ring.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl or ethenyl groups.

Scientific Research Applications

5-Ethenyl-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison

Compared to other oxadiazoles, 5-ethenyl-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both an ethenyl and a phenyl group. This combination enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its specific structure contributes to its unique biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-ethenyl-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDQQDNFXEASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28917-17-1
Record name 5-ethenyl-3-phenyl-1,2,4-oxadiazole
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